molecular formula C15H18F2N4O2 B6454911 tert-butyl N-({1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate CAS No. 2548993-82-2

tert-butyl N-({1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate

Cat. No.: B6454911
CAS No.: 2548993-82-2
M. Wt: 324.33 g/mol
InChI Key: LZQSNSCIVPTKTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of tert-butyl bromide with 2,3-difluorophenylcarbamate . The reaction of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid produces the corresponding acyl azide. The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative which is trapped either by an alkoxide or by an amine to form the aromatic carbamate or urea .


Molecular Structure Analysis

The molecular structure of this compound is complex and would be best determined through techniques such as X-ray diffraction . The molecular formula of a related compound, tert-butyl N-[(2,5-difluorophenyl)methyl]carbamate, is C12H15F2NO2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and specific to the particular functional groups present in the molecule. For instance, the tert-butyl carbamate group can undergo reactions such as protonation, loss of the tert-butyl cation resulting in a carbamic acid, and decarboxylation of the carbamic acid to result in the free amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, a related compound, tert-butyl N-[(2,5-difluorophenyl)methyl]carbamate, has a molecular weight of 243.25 .

Mechanism of Action

Target of Action

It’s structurally related to tert-butyl carbamate , which has been used in the synthesis of N-Boc-protected anilines . These compounds are often used as intermediates in the synthesis of more complex molecules, suggesting that the compound may interact with a variety of biological targets.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It is generally recommended to ensure adequate ventilation, use personal protective equipment as required, and avoid dust formation when handling similar compounds .

Properties

IUPAC Name

tert-butyl N-[[1-[(2,5-difluorophenyl)methyl]triazol-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N4O2/c1-15(2,3)23-14(22)18-7-12-9-21(20-19-12)8-10-6-11(16)4-5-13(10)17/h4-6,9H,7-8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQSNSCIVPTKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=N1)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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